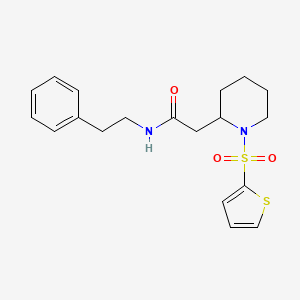
N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, commonly known as PTUPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTUPB belongs to the class of piperidine derivatives and has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study focused on the synthesis of a new series of N-aryl/aralkyl substituted derivatives of acetamide bearing the piperidine moiety. These compounds were evaluated for their activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing promising activity for some compounds while others remained inactive against lipoxygenase enzymes (Khalid et al., 2014).
- Another related study synthesized derivatives of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substituted acetamides, demonstrating significant activities against AChE and BChE enzymes (Khalid, 2012).
Pharmacological Characterization
- Research into the pharmacological characterization of specific piperidinylsulfonyl derivatives highlighted their potential as high-affinity antagonists selective for κ-opioid receptors (KOR), suggesting their use in treating conditions such as depression and addiction disorders (Grimwood et al., 2011).
Anti-cancer Activity
- Novel compounds incorporating the thiophene and thiazole derivatives with a sulfone moiety have shown significant in-vitro anti-cancer activity against human breast cancer cell lines, outperforming doxorubicin in some cases (Al-Said et al., 2011).
Antibacterial Study
- A study on the synthesis of N-substituted derivatives of acetamide featuring the 1,3,4-oxadiazole moiety and their antibacterial properties revealed moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c22-18(20-12-11-16-7-2-1-3-8-16)15-17-9-4-5-13-21(17)26(23,24)19-10-6-14-25-19/h1-3,6-8,10,14,17H,4-5,9,11-13,15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJNXGNRFGEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)
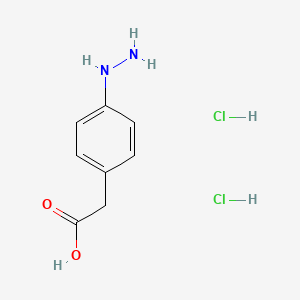
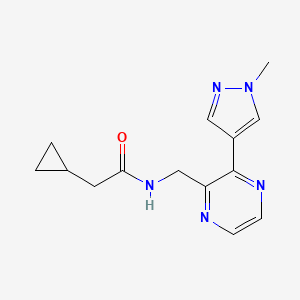
![1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2732265.png)
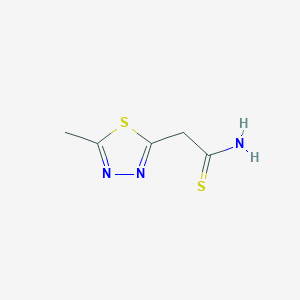
![[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2732267.png)
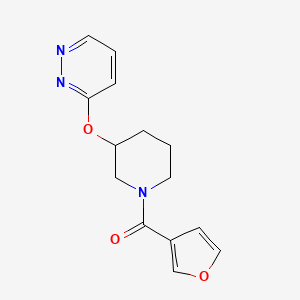
methyl]carbamate](/img/structure/B2732275.png)
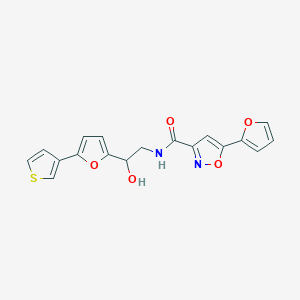
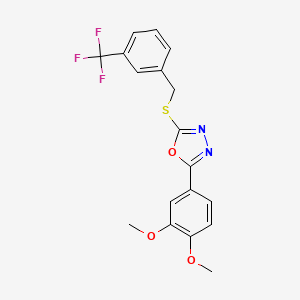
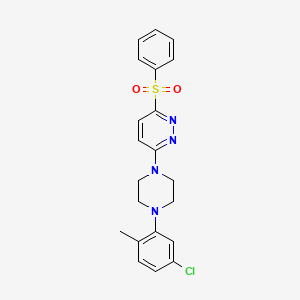
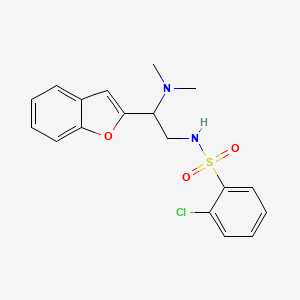
![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)